3-(N-methylacetamido)benzoic acid
Description
Overview of Carboxylic Acid and Amide Functional Groups in Organic Synthesis
The carboxylic acid functional group (-COOH) is one of the most important in organic chemistry, serving as a versatile precursor for a multitude of other functional groups. Its acidic proton allows for salt formation, while the carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of esters, acid halides, and, crucially, amides.
The amide functional group (-CONH-), formed by the reaction of a carboxylic acid with an amine, is exceptionally stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. This stability is a key feature in the structure of peptides and proteins. In synthetic chemistry, amides are valued for their robustness and can be subjected to various transformations, including reduction to amines and hydrolysis back to carboxylic acids under specific conditions. The N-substitution on the amide nitrogen, as seen in 3-(N-methylacetamido)benzoic acid, further modulates the group's chemical and physical properties.
Significance of Aromatic Scaffolds in Molecular Design
Aromatic rings, such as the benzene (B151609) ring in benzoic acid derivatives, provide a rigid and planar scaffold that is fundamental to the design of new molecules, particularly in medicinal chemistry. This structural framework allows for the precise spatial orientation of functional groups, which is critical for interactions with biological targets like enzymes and receptors. The ability to introduce various substituents onto the aromatic ring at specific positions (ortho, meta, and para) allows for the fine-tuning of a molecule's electronic properties, lipophilicity, and metabolic stability. This strategic modification is a key principle in drug discovery and materials science.
Contextualization of this compound within Contemporary Chemical Research
This compound is a disubstituted benzoic acid containing both a carboxylic acid and a tertiary amide functional group. The presence of the N-methylacetamido group at the meta-position of the benzoic acid scaffold makes it an interesting candidate for various research applications. The methyl group on the amide nitrogen prevents hydrogen bond donation, which can influence its solubility and interaction with biological systems compared to its N-unmethylated counterpart, 3-acetamidobenzoic acid.
While extensive, detailed research findings specifically focused on this compound are not widely available in publicly accessible literature, its structural motifs are present in more complex molecules investigated in various fields. Its synthesis would typically involve the N-methylation of 3-acetamidobenzoic acid or the N-acetylation of 3-(methylamino)benzoic acid. The latter, 3-(methylamino)benzoic acid, is a known compound with reported applications in peptide synthesis. nih.govepo.orgsigmaaldrich.com
The study of molecules like this compound and its isomers is crucial for understanding structure-activity relationships in the development of new pharmaceuticals and functional materials. For instance, a study on aminobenzoic acid derivatives explored their potential as antioxidants and cholinesterase inhibitors, highlighting the importance of the substitution pattern on biological activity.
Physicochemical Properties
| Property | Value (for 3-(methylamino)benzoic acid) | Source |
| Molecular Formula | C8H9NO2 | PubChem nih.gov |
| Molecular Weight | 151.16 g/mol | PubChem nih.gov |
| XLogP3 | 1.4 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
| Melting Point | 122-126 °C | Sigma-Aldrich sigmaaldrich.com |
Synthesis Strategies
The synthesis of this compound can be approached through several established organic chemistry methods. Two primary retrosynthetic pathways are:
N-acetylation of 3-(methylamino)benzoic acid: This would involve reacting 3-(methylamino)benzoic acid with an acetylating agent such as acetyl chloride or acetic anhydride. This is a common and generally high-yielding reaction for acylating secondary amines. General procedures for N-acetylation of amines are well-documented in the chemical literature.
N-methylation of 3-acetamidobenzoic acid: This route would require the methylation of the amide nitrogen of 3-acetamidobenzoic acid. This can be a more challenging transformation as N-methylation of amides often requires strong bases and methylating agents.
A patent for the preparation of the related compound 3-(N,N-dimethylamino)benzoic acid describes the reductive alkylation of 3-aminobenzoic acid using formaldehyde (B43269) in the presence of a catalyst, which represents another potential, albeit indirect, synthetic strategy. epo.orggoogle.com
Potential Research Applications
Given the structural features of this compound, it could be a valuable building block or target molecule in several areas of chemical research:
Medicinal Chemistry: As a fragment for the synthesis of more complex molecules, it could be incorporated into novel drug candidates. The specific substitution pattern may influence binding to biological targets.
Materials Science: Substituted benzoic acids can be used as monomers for the synthesis of specialty polymers and liquid crystals. The properties of these materials would be influenced by the N-methylacetamido group.
Chemical Biology: It could be used as a tool compound to probe the effects of N-methylation on the biological activity of amide-containing molecules.
While specific studies on this compound are limited, the foundational knowledge of its constituent functional groups and aromatic scaffold suggests its potential as a valuable compound in the ongoing quest for new molecules with unique properties and functions. Further research is warranted to fully elucidate its chemical behavior and potential applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[acetyl(methyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11(2)9-5-3-4-8(6-9)10(13)14/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOZLNYCTRLSKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 N Methylacetamido Benzoic Acid and Its Analogs
Classical Approaches to Substituted Benzoic Acids
The formation of the benzoic acid backbone is a fundamental step in the synthesis of 3-(N-methylacetamido)benzoic acid. Two primary classical methods are often employed for this purpose: carboxylation reactions and the oxidation of alkylbenzene derivatives.
Carboxylation Reactions
Carboxylation involves the direct introduction of a carboxylic acid group (-COOH) onto the aromatic ring. While various methods exist, a common laboratory-scale approach involves the use of an organometallic intermediate, such as a Grignard reagent or an organolithium species, followed by quenching with carbon dioxide (dry ice). For instance, a bromo-substituted precursor could be converted to the corresponding benzoic acid. However, the efficiency of such reactions can be influenced by the nature and position of other substituents on the benzene (B151609) ring.
Another approach to forming benzoic acid derivatives is through the hydrolysis of nitriles. This method typically involves the conversion of an amino group to a nitrile via a Sandmeyer reaction, followed by hydrolysis under acidic or basic conditions to yield the carboxylic acid.
Oxidation of Alkylbenzene Derivatives
A widely used and robust method for synthesizing benzoic acids is the oxidation of an alkyl group, typically a methyl or ethyl group, attached to the benzene ring. Strong oxidizing agents are required for this transformation.
Common oxidizing agents include:
Potassium permanganate (B83412) (KMnO4)
Chromic acid (H2CrO4), often generated in situ from sodium or potassium dichromate and sulfuric acid
Nitric acid (HNO3)
The reaction conditions, such as temperature and concentration of the oxidizing agent, are critical to achieving a good yield and avoiding over-oxidation or side reactions. For example, the oxidation of a toluene (B28343) derivative will yield the corresponding benzoic acid. The presence of other functional groups on the ring can affect the reaction's outcome, and protecting groups may be necessary.
Synthesis of N-Methylacetamido Moieties
The N-methylacetamido group [-N(CH3)C(O)CH3] is a key feature of the target molecule. Its synthesis typically involves two main strategies: acylation of a secondary amine or N-alkylation of a primary amide.
Acylation of Amines
Acylation is a common method for forming amide bonds. In the context of synthesizing this compound, this would involve the acylation of 3-(methylamino)benzoic acid. sigmaaldrich.comnih.gov The reaction introduces the acetyl group to the nitrogen atom of the methylamino group.
Typical acylating agents include:
Acetyl chloride: Highly reactive, often requiring a base to neutralize the HCl byproduct.
Acetic anhydride: A less reactive but effective alternative to acetyl chloride, often used with a catalyst like pyridine (B92270) or in the presence of a base.
The choice of solvent and base is crucial for the success of the acylation reaction. Common solvents include dichloromethane, chloroform, or pyridine, which can also act as a base.
N-Alkylation Strategies
An alternative approach to forming the N-methylacetamido group is the N-alkylation of a primary amide. acsgcipr.orgmdpi.com This involves introducing a methyl group to the nitrogen atom of an existing acetamido group. For example, 3-acetamidobenzoic acid could be N-methylated. sielc.com
Common methylating agents include:
Methyl iodide (CH3I): A highly reactive and common laboratory reagent for methylation.
Dimethyl sulfate (B86663) ((CH3)2SO4): A potent and cost-effective methylating agent, though it is highly toxic.
Diazomethane (CH2N2): A versatile but hazardous reagent for methylation.
These reactions are typically carried out in the presence of a base to deprotonate the amide nitrogen, making it more nucleophilic. The choice of base and reaction conditions must be carefully controlled to avoid side reactions, such as O-alkylation of the carboxylic acid group.
Convergent and Linear Synthesis Pathways for this compound
The synthesis of this compound can be designed using either a linear or a convergent approach. wikipedia.orgscholarsresearchlibrary.com
Linear Synthesis: In a linear synthesis, the starting material is sequentially modified in a step-by-step manner to build the final molecule. A possible linear pathway could start with 3-aminobenzoic acid. wikipedia.orgnih.gov
Step 1: Acylation: The amino group of 3-aminobenzoic acid is first acetylated to form 3-acetamidobenzoic acid. sielc.com
Step 2: N-Methylation: The resulting amide is then N-methylated to yield this compound.
Alternatively, a linear synthesis could begin with the methylation of 3-aminobenzoic acid to form 3-(methylamino)benzoic acid, sigmaaldrich.comnih.gov followed by acylation.
Convergent Synthesis: A convergent synthesis involves the preparation of key fragments of the molecule separately, which are then combined in a later step to form the final product. wikipedia.orgscholarsresearchlibrary.com For this compound, a convergent approach might involve:
Fragment 1 Synthesis: Preparation of a protected 3-aminobenzoic acid derivative.
Fragment 2 Synthesis: Preparation of an N-methylacetamide equivalent.
Coupling: A coupling reaction, such as a palladium-catalyzed cross-coupling reaction, could then be used to join these fragments.
Precursor Synthesis and Functional Group Interconversions
The construction of the this compound molecule typically commences with readily available starting materials, such as 3-nitrobenzoic acid or 3-aminobenzoic acid. The synthetic pathway hinges on a series of functional group interconversions (FGIs), which are fundamental transformations that convert one functional group into another through processes like oxidation, reduction, or substitution. imperial.ac.uk
A common strategy begins with the reduction of the nitro group of 3-nitrobenzoic acid to an amino group, yielding 3-aminobenzoic acid. This transformation is often achieved through catalytic hydrogenation. Subsequently, the secondary amine is formed via N-methylation, followed by N-acetylation to install the acetamido group.
Alternatively, synthesis can start from 3-aminobenzoic acid. The key steps would be the selective N-methylation of the amino group, followed by acetylation. A related industrial process for a similar compound, 3-(N,N-dimethylamino)benzoic acid, involves the reductive alkylation of 3-aminobenzoic acid with formaldehyde (B43269) in the presence of a noble metal catalyst and hydrogen. google.comepo.org This highlights a common industrial approach to N-alkylation of aminobenzoic acids.
Functional group interconversions are critical throughout these processes. solubilityofthings.com Key transformations include:
Nitro to Amine: Catalytic hydrogenation is a standard method for reducing nitroarenes to anilines.
Amine to Amide: The conversion of the secondary amine (the N-methylamino group) to the final N-methylacetamido group is typically accomplished by reaction with an acetylating agent like acetyl chloride or acetic anhydride. solubilityofthings.com
Amine to N-Methylamine: This can be a challenging step requiring careful control to avoid over-alkylation. Reductive amination is a potential route.
Another example of FGI in the synthesis of benzoic acid analogs is the conversion of primary amides to carboxylic acids through diazotization using reagents like tert-butyl nitrite (B80452) (TBN). rsc.org While not directly used for the main synthetic route of the title compound, it demonstrates the versatility of FGI in this area of chemistry.
Optimization of Reaction Conditions and Yields
To maximize the efficiency and output of the synthesis, meticulous optimization of reaction conditions is essential. This involves systematically adjusting parameters such as temperature, pressure, solvent, catalyst loading, and pH to achieve the highest possible yield and purity of this compound. nih.govresearchgate.net
In the synthesis of the related 3-(N,N-dimethylamino)benzoic acid from 3-nitrobenzoic acid, a process that achieved a 99% conversion, several parameters were carefully controlled. google.comepo.org The reductive methylation step, for instance, involves the gradual raising of the temperature and a controlled, continuous addition of formaldehyde over a specific period. google.comepo.org The pH of the reaction mixture is also maintained within a specific range (6.5 to 9.5) using a buffering agent to ensure optimal reaction conditions. google.comepo.org
The table below illustrates typical parameters that are optimized in the synthesis of substituted benzoic acids, based on a patented process for a similar compound. google.comepo.org
| Parameter | Condition | Purpose |
| Catalyst | Supported transition metal (e.g., Pd-C) | To facilitate hydrogenation and reductive methylation. |
| Temperature | Gradually raised (e.g., 20°C to 120°C) | To control the reaction rate and prevent side reactions. |
| Pressure | Controlled hydrogen pressure (e.g., 1 to 40 bar) | To ensure efficient reduction. |
| Reagent Addition | Continuous and controlled over 0.5 to 20 hours | To maintain optimal concentration and manage reaction exothermicity. |
| pH | Maintained between 6.5 and 9.5 | To ensure the stability of reactants and products and optimize catalyst activity. |
This interactive table is based on data from a process for synthesizing 3-(N,N-dimethylamino)benzoic acid, which demonstrates the principles of reaction optimization applicable to its analogs. google.comepo.org
The choice of solvent is also critical. For certain catalytic reactions involving benzoic acids, solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to be crucial for achieving good conversion rates where other solvents fail. nih.gov
Emerging Synthetic Techniques
Recent advances in synthetic chemistry offer more efficient and sustainable routes for preparing complex molecules like this compound and its analogs. These emerging techniques often rely on novel catalytic systems and green chemistry principles.
Catalytic Transformations
Modern catalysis provides powerful tools for selective and efficient synthesis. For the functionalization of benzoic acids, several advanced catalytic systems have been developed.
Transition Metal Catalysis: Supported transition metals like palladium on carbon (Pd-C) are widely used in the synthesis of aminobenzoic acid derivatives for reactions such as catalytic hydrogenation and reductive methylation. epo.org More advanced systems include rhodium(III) catalysts for C-H bond functionalization and amidation, and iridium-based catalysts for highly selective ortho-C-H amination of benzoic acids. nih.govresearchgate.net These methods allow for the direct introduction of nitrogen-containing functional groups onto the aromatic ring, which can streamline synthetic routes. nih.gov
Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as versatile organocatalysts for a variety of transformations. bohrium.com They can catalyze the synthesis of amides from aldehydes, demonstrating their potential in forming the acetamido linkage in the target molecule under specific conditions. bohrium.com Organocatalysis avoids the use of potentially toxic and expensive metals, aligning with green chemistry principles.
The table below summarizes some catalytic systems used in the synthesis and functionalization of benzoic acid analogs.
| Catalyst Type | Example | Application | Reference |
| Transition Metal | Palladium on Carbon (Pd-C) | Reductive alkylation of aminobenzoic acids | epo.org |
| Transition Metal | Iridium Complex (Cp*IrIII) | Directed ortho-C-H amination of benzoic acids | nih.gov |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Synthesis of amides from aldehydes | bohrium.com |
| Organocatalyst | Squaramide | Asymmetric Michael/acyl transfer reactions | researchgate.net |
This interactive table highlights various catalytic approaches relevant to the synthesis of functionalized benzoic acids.
Green Chemistry Approaches in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com
A notable green approach relevant to the synthesis of a key precursor, 3-aminobenzoic acid, involves using subcritical water as a reaction medium. mdpi.com In one study, 3-aminobenzoic acid was produced from 3-nitrobenzaldehyde (B41214) in subcritical water using a bio-based carbonaceous material as a catalyst. mdpi.com This method avoids the use of volatile organic solvents and relies on a sustainable catalyst. The yield of 3-aminobenzoic acid was optimized by adjusting parameters like temperature, reaction time, and catalyst loading, reaching 59% at 300°C. mdpi.com
Other green strategies applicable to the synthesis of benzoic acid derivatives include:
Solvent-free reactions: Performing reactions under solvent-free conditions, for example using grindstone techniques or solid-state reactions, minimizes waste and environmental impact. chemijournal.com
Use of eco-friendly catalysts: Employing non-toxic and reusable catalysts, such as boric acid or biocatalysts like lemon juice, represents a greener alternative to traditional heavy metal catalysts. chemijournal.comdokumen.pub
Energy efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption. nih.gov
These approaches signify a shift towards more environmentally benign manufacturing processes in the chemical industry.
Reactivity and Derivatization Strategies
Reactions at the Carboxylic Acid Moiety
Esterification and Amidation Reactions for Advanced Materials Precursors
The carboxylic acid functionality of 3-(N-methylacetamido)benzoic acid is readily converted into esters and amides, which can serve as crucial monomers or precursors for the synthesis of advanced materials like specialty polymers and bioactive compounds.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. iajpr.com Solid acid catalysts, such as modified montmorillonite (B579905) K10 or zirconium/titanium solid acids, offer an environmentally benign and reusable alternative to traditional mineral acids like sulfuric acid. mdpi.comijstr.orgresearchgate.net These reactions are often performed under reflux conditions, with the continuous removal of water to drive the equilibrium towards the ester product. mdpi.com For example, reacting this compound with a diol could lead to the formation of polyesters with specific properties conferred by the N-methylacetamido group, such as altered solubility, thermal stability, or hydrogen bonding capabilities.
Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This transformation is one of the most frequently used reactions in medicinal chemistry. nih.gov The direct reaction is often inefficient, necessitating the use of coupling reagents to activate the carboxylic acid. Common coupling agents include carbodiimides and phosphonium (B103445) salts, which convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. nih.gov For instance, the amidation of this compound with a diamine could be a key step in synthesizing polyamides with tailored characteristics.
Interactive Table: Representative Conditions for Esterification and Amidation
| Reaction | Reagents | Catalyst/Coupling Agent | Conditions | Product Type |
|---|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol) | H₂SO₄ or Solid Acid (e.g., Zr/Ti) | Reflux | Ester |
| Amidation | Amine (Primary or Secondary) | Phosphonium or Carbodiimide Reagent | Room Temperature | Amide |
Decarboxylation Mechanisms and Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for modifying the aromatic scaffold. The decarboxylation of benzoic acids generally requires high temperatures, often above 140°C. nih.govresearchgate.net The reaction rate is highly dependent on the electronic nature of the substituents on the aromatic ring. nist.gov
For this compound, the N-methylacetamido group is considered electronically neutral or weakly donating and is not in a position (ortho or para) to significantly stabilize the intermediates required for facile decarboxylation. Therefore, its decarboxylation would likely require harsh conditions, similar to unsubstituted benzoic acid, which shows slow conversion (3-5% in 1 hour) at 400°C. nist.gov
Recent advances have demonstrated that decarboxylation can be achieved under milder conditions. Photoinduced ligand-to-metal charge transfer (LMCT) using copper carboxylates can generate aryl radicals, enabling functionalization at much lower temperatures (e.g., 35°C). nih.gov While not specifically reported for this compound, this method represents a potential pathway for its conversion to N-methyl-N-phenylacetamide under significantly milder conditions than traditional thermal methods.
Reactions at the N-Methylacetamido Moiety
The amide functionality provides another avenue for structural modification, either through cleavage of the amide bond or by manipulating the substituents on the nitrogen atom.
Hydrolysis and Amide Bond Modifications
The N-methylacetamido group can be hydrolyzed back to an N-methylamino group and acetic acid. This reaction is typically carried out under strong acidic or basic conditions with heating. The hydrolysis of the amide bond allows for the unmasking of a secondary amine functionality on the aromatic ring. researchgate.net This resulting 3-(N-methylamino)benzoic acid can then be used in subsequent reactions, such as re-acylation with a different acyl group to introduce new functionalities or use as a building block in peptide synthesis. nih.gov
N-Substituent Manipulations
Further manipulation of the N-substituents offers a route to more complex derivatives. While challenging, the N-methyl group could potentially be removed or replaced. N-demethylation of tertiary amides is a known transformation in organic synthesis, though it often requires specific and harsh reagents. More commonly, the acetyl group can be modified. For instance, after hydrolysis to the secondary amine, a different acyl group can be introduced, effectively swapping the acetyl group for another functional handle. This strategy allows for the fine-tuning of the molecule's electronic and steric properties.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoic Acid Ring
The substitution pattern on the benzene (B151609) ring dictates its reactivity towards electrophiles and nucleophiles. The presence of both a deactivating, meta-directing group (-COOH) and an activating, ortho, para-directing group (-NHCOCH₃) leads to complex regiochemical outcomes in electrophilic substitution.
Electrophilic Aromatic Substitution (EAS)
In an electrophilic aromatic substitution reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The outcome is determined by the directing effects of the existing substituents. libretexts.orgmasterorganicchemistry.com
-COOH group: This is an electron-withdrawing group (deactivator) and directs incoming electrophiles to the meta position (C5). quora.com
-N(CH₃)COCH₃ group: This is an electron-donating group (activator) due to the lone pair on the nitrogen, and it directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.
When these groups are present on the same ring, their effects are combined. The N-methylacetamido group is a moderately activating ortho, para-director, while the carboxylic acid is a deactivating meta-director. The activating group generally controls the regioselectivity. Therefore, substitution is most likely to occur at the positions activated by the N-methylacetamido group, which are C2, C4, and C6. Of these, C4 and C6 are also meta to the deactivating carboxyl group, making them the most probable sites for substitution. Steric hindrance may slightly disfavor the C2 position, which is ortho to both existing substituents.
Interactive Table: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | 4-Nitro-3-(N-methylacetamido)benzoic acid and 6-Nitro-3-(N-methylacetamido)benzoic acid |
| Halogenation | Br⁺, Cl⁺ | 4-Bromo-3-(N-methylacetamido)benzoic acid and 6-Bromo-3-(N-methylacetamido)benzoic acid |
| Sulfonation | SO₃ | 4-Sulfo-3-(N-methylacetamido)benzoic acid and 6-Sulfo-3-(N-methylacetamido)benzoic acid |
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution involves the displacement of a leaving group on the ring by a nucleophile. chemistrysteps.com This reaction is uncommon for typical aryl halides and requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.comlibretexts.org
The parent molecule, this compound, is not suitably substituted to undergo NAS. It lacks a good leaving group, and its substituents are not strongly deactivating in the required ortho/para arrangement. dalalinstitute.com For this molecule to become reactive towards nucleophiles, it would first need to be modified, for example, by:
Introducing a nitro group via EAS at the C4 or C6 position.
Converting the resulting phenol (B47542) (if a hydroxylation method was used) or other precursor into a good leaving group like a halide or triflate.
Only after such modifications would the ring be sufficiently electron-deficient to allow for a nucleophilic attack that displaces the leaving group. libretexts.org
Regioselectivity and Reaction Control
The orientation of incoming electrophiles during electrophilic aromatic substitution is dictated by the directing effects of the existing substituents on the benzene ring. In the case of this compound, the N-methylacetamido group and the carboxylic acid group exert competing influences.
The N-methylacetamido group is an activating group and an ortho, para-director. stackexchange.comchegg.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. This stabilization of the corresponding carbocation intermediates, known as the sigma complex, makes these positions more susceptible to electrophilic attack. organicchemistrytutor.com
Conversely, the carboxylic acid group is a deactivating group and a meta-director. organicchemistrytutor.com Its electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivation is more pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of electrophilic attack.
In this compound, the substituents are in a meta relationship to each other. The N-methylacetamido group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The carboxylic acid group at position 1 directs incoming electrophiles to position 5. The directing effects of these two groups are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
| -COOH | 1 | Deactivating, meta-director | Position 5 |
| -N(CH₃)C(O)CH₃ | 3 | Activating, ortho, para-director | Positions 2, 4, 6 |
The ultimate regiochemical outcome of an electrophilic substitution reaction on this compound will depend on the reaction conditions and the nature of the electrophile. The activating N-methylacetamido group is generally a stronger director than the deactivating carboxylic acid group. Therefore, substitution is most likely to occur at the positions activated by the N-methylacetamido group, particularly at the less sterically hindered positions 4 and 6. However, the presence of the deactivating carboxylic acid group will render the ring less reactive than acetanilide.
Introduction of Halogen Substituents for Structural Probes
The regioselectivity of halogenation will be governed by the directing effects discussed previously. Given the stronger directing ability of the N-methylacetamido group, halogenation is expected to occur primarily at the ortho and para positions relative to this group.
Common halogenating agents and their expected outcomes are detailed below:
| Halogenating Agent | Expected Major Products | Reaction Conditions |
| Br₂ / FeBr₃ | 4-bromo-3-(N-methylacetamido)benzoic acid and 6-bromo-3-(N-methylacetamido)benzoic acid | Lewis acid catalysis libretexts.org |
| Cl₂ / AlCl₃ | 4-chloro-3-(N-methylacetamido)benzoic acid and 6-chloro-3-(N-methylacetamido)benzoic acid | Lewis acid catalysis libretexts.org |
| N-Bromosuccinimide (NBS) | Predominantly 4-bromo-3-(N-methylacetamido)benzoic acid | Radical initiator or acid catalysis |
| I₂ / HNO₃ | 4-iodo-3-(N-methylacetamido)benzoic acid and 6-iodo-3-(N-methylacetamido)benzoic acid | Oxidizing conditions |
The choice of halogenating agent and reaction conditions can influence the selectivity of the reaction. For instance, the use of a bulky halogenating agent may favor substitution at the less sterically hindered 4-position over the 6-position. The introduction of a halogen can also serve as a handle for further synthetic modifications, such as cross-coupling reactions, to introduce additional functional groups.
Formation of Supramolecular Assemblies and Co-crystals via Hydrogen Bonding
The molecular structure of this compound contains both hydrogen bond donor and acceptor sites, making it an excellent candidate for the formation of supramolecular assemblies and co-crystals. dergipark.org.tr The study of such structures is crucial for understanding crystal engineering principles and for the potential modification of physicochemical properties.
The primary hydrogen bonding motifs are expected to involve the carboxylic acid group and the amide functionality. The carboxylic acid can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This often leads to the formation of robust centrosymmetric dimers through O-H···O hydrogen bonds, a common feature in the crystal structures of carboxylic acids. nih.gov
The N-methylacetamide group also presents hydrogen bonding opportunities. While the N-methyl group prevents it from acting as a hydrogen bond donor at the nitrogen, the carbonyl oxygen can act as a hydrogen bond acceptor.
The potential for hydrogen bonding is summarized in the table below:
| Functional Group | Potential Role |
| Carboxylic Acid (-COOH) | Hydrogen Bond Donor (O-H), Hydrogen Bond Acceptor (C=O) |
| N-methylacetamide (-N(CH₃)C(O)CH₃) | Hydrogen Bond Acceptor (C=O) |
Given these functionalities, this compound can form a variety of supramolecular synthons. In addition to the common carboxylic acid dimer, intermolecular hydrogen bonds could form between the carboxylic acid of one molecule and the amide carbonyl oxygen of another.
Furthermore, this compound is an attractive candidate for co-crystallization with other molecules (co-formers) that have complementary hydrogen bonding sites. sysrevpharm.orgnih.gov For instance, co-formers with hydrogen bond donor groups, such as primary or secondary amines or hydroxyl groups, could interact with the carbonyl oxygen of the carboxylic acid or the amide. Conversely, co-formers with hydrogen bond acceptor sites, like pyridine (B92270) nitrogens, could interact with the carboxylic acid hydroxyl group. The formation of co-crystals can lead to new solid-state forms with altered properties such as solubility, stability, and melting point. ijndd.in The specific outcome of co-crystallization attempts will depend on the stoichiometry, solvent, and crystallization conditions. sysrevpharm.org
Advanced Spectroscopic and Crystallographic Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds like 3-(N-methylacetamido)benzoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon (¹³C) NMR for Detailed Structural Assignment
¹H NMR: In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton environment. The protons on the aromatic ring would typically appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns (e.g., doublets, triplets, or multiplets) revealing their coupling relationships with neighboring protons. The N-methyl group (N-CH₃) would likely produce a singlet in the range of δ 3.0-3.5 ppm. The acetyl methyl group (CO-CH₃) would also appear as a singlet, but at a more upfield position, typically around δ 2.0-2.5 ppm. The acidic proton of the carboxylic acid group (-COOH) would be observed as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), which can be confirmed by D₂O exchange.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ 165-185 ppm), followed by the amide carbonyl carbon (δ 165-175 ppm). The aromatic carbons would resonate in the δ 110-150 ppm region, with carbons attached to electronegative atoms or the carboxylic acid group appearing further downfield. The N-methyl carbon would be expected around δ 30-40 ppm, and the acetyl methyl carbon would appear at a more upfield position (δ 20-30 ppm).
Hypothetical NMR Data for this compound
| Assignment | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |
| COOH | 10.0 - 13.0 (broad s) | 165 - 185 |
| Aromatic CH | 7.0 - 8.5 (m) | 110 - 150 |
| N-CH₃ | 3.0 - 3.5 (s) | 30 - 40 |
| CO-CH₃ | 2.0 - 2.5 (s) | 20 - 30 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To confirm the structural assignments and elucidate complex connectivity, two-dimensional (2D) NMR experiments are indispensable. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the benzene (B151609) ring, helping to definitively assign their positions. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would link each aromatic proton signal to its corresponding carbon signal and confirm the assignments for the N-methyl and acetyl methyl groups. sdsu.eduresearchgate.net
Solid-State NMR for Conformational Analysis
Solid-state NMR (ssNMR) provides insights into the structure, conformation, and dynamics of molecules in the solid phase. rsc.orgbmrb.io For this compound, ssNMR could be used to study the molecular packing and identify the presence of different crystalline forms (polymorphs). researchgate.net Differences in chemical shifts observed in the solid state compared to the solution state can indicate specific intermolecular interactions, such as hydrogen bonding. researchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful tools for identifying functional groups and studying intermolecular forces.
Vibrational Analysis for Functional Group Identification and Intermolecular Interactions
The vibrational spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
Carboxylic Acid Group: A broad O-H stretching band would be prominent in the IR spectrum, typically in the range of 2500-3300 cm⁻¹. The C=O stretching of the carboxylic acid usually appears as a strong band around 1700-1725 cm⁻¹. mdpi.com
Amide Group: The amide C=O stretching vibration is also a strong band, typically found between 1630-1680 cm⁻¹. The C-N stretching and N-H bending vibrations would also be present.
Aromatic Ring: C-H stretching vibrations on the benzene ring are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region.
Methyl Groups: C-H stretching and bending vibrations from the N-methyl and acetyl methyl groups would be visible in the spectra.
Hypothetical Vibrational Data for this compound
| Functional Group | Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Amide | C=O stretch | 1630 - 1680 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
Hydrogen Bonding Network Characterization
In the solid state, molecules of this compound are expected to form hydrogen bonds. The most significant of these would be the classic carboxylic acid dimer, where two molecules are linked by strong O-H···O hydrogen bonds between their carboxyl groups. This dimerization significantly affects the O-H and C=O stretching frequencies in the IR spectrum, causing a broadening and shifting of the O-H stretch to a lower frequency and a slight shift in the C=O stretch. capes.gov.br While the tertiary amide group lacks an N-H bond for hydrogen donation, the amide carbonyl oxygen can act as a hydrogen bond acceptor, potentially interacting with weaker C-H donors from neighboring molecules. Analysis of the shifts in these vibrational bands can provide detailed information about the strength and geometry of the hydrogen bonding network within the crystal lattice. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound with a high degree of accuracy. This accuracy allows for the unambiguous determination of its elemental composition. For this compound, the expected monoisotopic mass would be calculated and compared to the experimentally measured value. A close correlation between the theoretical and experimental mass would confirm the molecular formula, C₁₀H₁₁NO₃.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Calculated Monoisotopic Mass | 193.0739 u |
| Observed m/z | [Data not available] |
| Mass Accuracy (ppm) | [Data not available] |
| Ionization Mode | Electrospray Ionization (ESI) |
This table is for illustrative purposes only, as experimental data is not available.
Fragmentation Pattern Analysis for Structural Elucidation
In tandem mass spectrometry (MS/MS), the molecular ion of this compound would be isolated and fragmented by collision-induced dissociation. The resulting fragment ions would provide valuable information about the compound's structure. Key fragmentation pathways would likely involve the cleavage of the amide and carboxylic acid functional groups. For instance, the loss of the acetyl group (CH₃CO) or the N-methyl group (CH₃) would produce characteristic fragment ions. Analysis of these fragments would allow for the reconstruction of the molecule's connectivity, confirming the presence and position of the N-methylacetamido and benzoic acid moieties.
X-ray Diffraction (XRD) Studies
X-ray diffraction is an essential technique for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information about the absolute structure, crystalline phase, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | [Data not available] |
| Space Group | [Data not available] |
| Unit Cell Dimensions | a = [Data not available] Å, b = [Data not available] Å, c = [Data not available] Å |
| α = [Data not available]°, β = [Data not available]°, γ = [Data not available]° | |
| Volume | [Data not available] ų |
| Z (Molecules per unit cell) | [Data not available] |
| Calculated Density | [Data not available] g/cm³ |
This table is for illustrative purposes only, as experimental data is not available.
Powder X-ray Diffraction for Crystalline Phase Analysis and Polymorphism
Powder X-ray diffraction (PXRD) would be used to analyze a polycrystalline sample of this compound. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline phase. This technique is crucial for identifying different polymorphic forms of a compound, which are different crystalline structures of the same molecule. The existence of polymorphs can significantly impact the physical properties of a substance.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-(N-methylacetamido)benzoic acid, DFT can elucidate its fundamental chemical and physical properties. A common approach involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and various basis sets such as 6-31G(), 6-311++G( ), and cc-pVTZ. documentsdelivered.comnih.gov
Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, its most stable conformation. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. Based on studies of the analogous N-methylacetanilide, the geometry of the phenyl ring would be largely planar, with the attached carboxylic acid and N-methylacetamido groups having specific orientations. documentsdelivered.comnih.gov
The electronic structure analysis would reveal details about the distribution of electrons within the molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
Table 1: Predicted Optimized Geometric Parameters for this compound based on N-methylacetanilide
| Parameter | Predicted Value |
| C-N Bond Length (amide) | ~1.394 Å |
| C=O Bond Length (amide) | ~1.230 Å |
| N-CH₃ Bond Length | ~1.450 Å |
| C-C Bond Length (aromatic) | ~1.390 - 1.400 Å |
| C-COOH Bond Angle | ~120° |
| O-C-O Bond Angle (carboxyl) | ~123° |
Note: These are predicted values based on typical DFT calculations for similar structures and are subject to variation based on the specific computational method and basis set used.
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For this compound, characteristic vibrational modes would include the C=O stretching of the carboxylic acid and the amide, N-H bending, and various aromatic ring vibrations. documentsdelivered.comnih.gov The potential energy distribution (PED) is often calculated to provide a quantitative assignment of the vibrational modes. documentsdelivered.comnih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3500 - 3300 |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 |
| Amide | C=O Stretch | 1680 - 1630 |
| Aromatic Ring | C-C Stretch | 1600 - 1450 |
| N-Methyl | C-H Stretch | 2950 - 2850 |
Note: These are generalized frequency ranges and the precise values would be determined through specific DFT calculations.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential, typically shown in red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and are prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups in both the amide and carboxylic acid would be expected to be regions of high negative potential, while the hydrogen atom of the carboxylic acid and the hydrogens of the methyl group would be areas of positive potential. documentsdelivered.comnih.gov
Conformational Analysis via Molecular Mechanics and Dynamics
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This is crucial for understanding the molecule's flexibility and how it might interact with other molecules.
A Potential Energy Surface (PES) map is a theoretical construct that relates the energy of a molecule to its geometry. By systematically changing specific dihedral angles and calculating the corresponding energy, a PES map can be generated. This map reveals the stable conformers (local minima) and the transition states (saddle points) that connect them. For this compound, key rotational points would be the bond between the phenyl ring and the nitrogen atom, and the bond between the nitrogen atom and the acetyl group.
The study of the PES allows for the identification of the most stable conformations and the energy barriers to rotation between them. For N-methylacetanilide, studies have identified stable rotamers, and it is expected that this compound would also exhibit distinct, low-energy conformations. documentsdelivered.comrsc.org The relative energies of these conformers determine their population at a given temperature. The rotational barriers, or the energy required to move from one stable conformation to another, provide insight into the molecule's flexibility. Lower rotational barriers indicate a more flexible molecule.
Reaction Mechanism Elucidation
Elucidating the reaction mechanism of a chemical process through computational means involves a deep dive into the energetic and geometric changes that molecules undergo as they transform from reactants to products. This is a cornerstone of modern chemistry, allowing for the optimization of reaction conditions and the design of novel synthetic routes. However, for this compound, specific studies in this area are not publicly documented.
Transition State Localization and Energy Barrier Determination
The transition state is a critical, high-energy arrangement of atoms that exists for a fleeting moment between reactants and products. Identifying its precise geometry and calculating the energy barrier—the energy required to reach this state—are fundamental to understanding reaction kinetics.
Despite the importance of such studies, no specific research detailing the localization of transition states or the determination of energy barriers for reactions involving the formation or transformation of this compound has been found. Consequently, no data tables for calculated energy barriers or transition state geometries can be presented.
Solvent Effects on Reaction Pathways
The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. Computational studies can model these effects by considering how solvent molecules interact with reactants, transition states, and products, thereby altering the energy landscape of the reaction pathway.
Currently, there are no published computational investigations into how different solvents specifically affect the reaction pathways related to this compound. This gap in the research means that predictions about optimal solvents for its synthesis or reactions are based on general chemical principles rather than specific theoretical models for this compound.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. These models are valuable for estimating properties that are difficult or costly to measure experimentally. The focus here is strictly on non-biological and non-pharmacological properties.
A comprehensive search for QSPR models specifically developed for or applied to this compound to predict its physicochemical properties (such as boiling point, solubility, or vapor pressure) did not yield any results. Therefore, no data tables of QSPR model parameters or predicted properties for this compound can be provided.
Role As a Building Block and Precursor in Chemical Synthesis
Precursor for Complex Organic Molecules
The inherent functionalities of 3-(N-methylacetamido)benzoic acid make it an ideal starting point for the synthesis of intricate organic molecules. The carboxylic acid group can readily undergo esterification, amidation, or reduction, while the N-methylacetamido group can be deprotected to liberate a secondary amine for further reactions. This dual reactivity is key to its utility in constructing complex scaffolds.
Integration into Polycyclic Systems
While direct research on the integration of this compound into polycyclic systems is not extensively documented in publicly available literature, the principles of organic synthesis suggest its potential as a precursor. The functional groups present allow for its incorporation into polycyclic aromatic hydrocarbons or heterocyclic frameworks through established synthetic routes. For instance, the carboxylic acid can be used to form ester or amide linkages as part of a larger ring system, and the aromatic ring itself can participate in cyclization reactions. The synthesis of various complex molecules often relies on benzoic acid derivatives, highlighting the potential for this compound in similar synthetic strategies.
Formation of Macrocycles and Supramolecular Frameworks
The formation of macrocycles and supramolecular frameworks often relies on building blocks with well-defined geometries and multiple reactive sites. While specific examples utilizing this compound are not prevalent, the synthesis of macrocyclic peptidomimetics has been achieved using related building blocks like N-Boc-3-bromophenylalanine. nih.gov This amino acid derivative undergoes a series of reactions including benzylation and borylation, followed by peptide couplings and intramolecular cyclization to form the macrocyclic structure. nih.gov This demonstrates a viable pathway where a substituted benzoic acid derivative can be elaborated and cyclized.
The synthesis of dynamic N-acylhydrazone-based macrocycles has also been reported, employing a variety of dialdehydes and dihydrazides under thermodynamic control to form [2+2] and [3+3] macrocycles. rsc.org This approach, which relies on the formation of reversible covalent bonds to achieve high yields of the desired macrostructure, could potentially be adapted for derivatives of this compound.
Furthermore, multicomponent reactions (MCRs) have been successfully employed for the concise synthesis of macrocycles. nih.gov The Ugi four-component reaction (U-4CR), for example, can bring together an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a single product. nih.gov By designing a precursor from this compound that contains one of these functionalities, it could be readily incorporated into a macrocyclic scaffold through an MCR-based strategy.
Intermediate in the Synthesis of Functional Organic Materials
The structural characteristics of this compound also position it as a valuable intermediate in the synthesis of functional organic materials, where molecular shape and intermolecular interactions are critical to the material's properties.
Polymers and Copolymers
Although specific examples of polymers or copolymers derived directly from this compound are not widely reported, the broader class of benzoic acid derivatives is fundamental to the synthesis of various polymers. For instance, aromatic dicarboxylic acids are key monomers in the production of polyesters and polyamides. The functional groups of this compound would allow for its incorporation into a polymer backbone or as a pendant group, potentially influencing the polymer's thermal stability, solubility, and mechanical properties.
Utilization in Catalyst Development and Ligand Design
The design of ligands for metal catalysts is a sophisticated area of chemistry where the electronic and steric properties of the ligand are paramount. While direct application of this compound in catalyst development is not prominent in the literature, its structural features suggest potential uses. The carboxylic acid and the amide functionality could act as coordinating groups for a metal center.
Advanced Analytical Methodologies for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Assessment
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "3-(N-methylacetamido)benzoic acid". Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, intermediates, and by-products, thus enabling accurate monitoring of reaction kinetics and precise purity determination of the final product.
The development of a robust HPLC method for "this compound" involves the systematic optimization of several chromatographic parameters to achieve the desired separation and sensitivity. A validated method ensures that the analytical results are reliable and reproducible.
Method Development:
A typical reversed-phase HPLC (RP-HPLC) method is suitable for the analysis of "this compound" due to its moderate polarity. The key aspects of method development include:
Column Selection: A C18 column is a common first choice, offering good retention and separation for a wide range of organic molecules. For isomers or closely related impurities, mixed-mode columns that offer both hydrophobic and ion-exchange interactions can provide enhanced resolution. helixchrom.com
Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer). The ratio of the organic to the aqueous phase is adjusted to control the retention time of the analyte. The pH of the aqueous phase is a critical parameter as it affects the ionization state of the carboxylic acid group in "this compound" and, consequently, its retention.
Gradient Elution: A gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure the efficient elution of all components in a complex reaction mixture with varying polarities. This approach allows for the separation of both early-eluting polar compounds and late-eluting non-polar impurities within a reasonable analysis time.
Method Validation:
Once an optimal method is developed, it must be validated according to established guidelines (e.g., International Council for Harmonisation - ICH) to demonstrate its suitability for the intended purpose. Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
A study on the isomers of aminobenzoic acid demonstrated successful baseline separation on a mixed-mode column, highlighting the importance of exploring different stationary phases for challenging separations. helixchrom.comsielc.com Similarly, a validated HPLC method for 2,4,6-trifluorobenzoic acid and its impurities showcases a systematic approach to method development and validation for a substituted benzoic acid. ekb.eg
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
The choice of detector in HPLC is critical for achieving the desired sensitivity and selectivity. For "this compound," several detection strategies can be employed.
UV-Visible (UV-Vis) Spectroscopy: Due to the presence of the aromatic ring, "this compound" exhibits significant UV absorbance. A UV detector is a simple, robust, and cost-effective option for routine analysis. The selection of an appropriate wavelength, typically at the absorbance maximum (λmax), is crucial for maximizing sensitivity. The UV spectrum of structurally similar compounds like 4-aminobenzoic acid shows absorption maxima that can guide wavelength selection. sielc.com
Photodiode Array (PDA) Detector: A PDA detector, also known as a Diode Array Detector (DAD), provides a significant advantage over a standard UV detector by acquiring the entire UV-Vis spectrum of the eluting peak. gentechscientific.comjascoinc.com This capability is invaluable for:
Peak Purity Assessment: By comparing the spectra across a single chromatographic peak, impurities can be detected even if they are not chromatographically resolved.
Compound Identification: The acquired UV spectrum can be compared to a library of spectra for tentative identification of known compounds.
Method Development: It allows for the determination of the optimal detection wavelength for all components in a single run. sdfine.comlabcompare.com
Refractive Index (RI) Detector: An RI detector is a universal detector that responds to changes in the refractive index of the eluent. While less sensitive than a UV detector, it can be useful for detecting compounds that lack a chromophore. However, it is not ideal for gradient elution, which is often required for complex mixtures.
Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. nih.gov An MS detector can:
Provide Molecular Weight Information: This is crucial for confirming the identity of the target compound and for identifying unknown impurities.
Offer Structural Information: Through fragmentation analysis (tandem MS or MS/MS), detailed structural information about the analyte and its related substances can be obtained. A validated LC-MS/MS method for the isomeric 4-acetamidobenzoic acid demonstrates the power of this technique for sensitive and specific quantification in complex matrices. researchgate.net
Table 2: Comparison of HPLC Detection Strategies for this compound
| Detector | Principle | Advantages | Disadvantages |
| UV-Vis | Measures absorbance of light at a specific wavelength. | Robust, cost-effective, good sensitivity for chromophoric compounds. | Limited to a single wavelength, provides no structural information. |
| PDA/DAD | Acquires the full UV-Vis spectrum of the eluting peak. gentechscientific.com | Allows for peak purity analysis, compound identification, and optimal wavelength selection. jascoinc.com | More expensive than a standard UV detector. |
| RI | Measures the change in refractive index of the eluent. | Universal detector, responds to compounds without a chromophore. | Low sensitivity, not compatible with gradient elution. |
| MS | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity and selectivity, provides molecular weight and structural information. nih.gov | High cost and complexity. |
Gas Chromatography (GC) with Derivatization Techniques for Volatile Derivatives
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. However, "this compound" is a polar molecule with low volatility due to the presence of the carboxylic acid and amide functional groups. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC analysis. researchgate.net
The primary goals of derivatization are to:
Increase volatility by masking polar functional groups.
Improve thermal stability to prevent decomposition in the hot injector and column.
Enhance detector response.
Common derivatization techniques for carboxylic acids and amides include silylation and alkylation (esterification). thermofisher.com
Silylation: This is a widely used technique where the active hydrogen atoms in the carboxylic acid and amide groups are replaced by a trimethylsilyl (TMS) group. sigmaaldrich.com
Reagents: Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and trimethylchlorosilane (TMCS), which is often used as a catalyst. thermofisher.comnih.gov
Procedure: A dried sample of "this compound" is typically heated with the silylating reagent in an appropriate solvent (e.g., acetonitrile, pyridine) to form the TMS ester of the carboxylic acid and the N-silylated amide.
Analysis: The resulting volatile derivative is then analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its characteristic mass spectrum. The mass spectrum of the TMS derivative of benzoic acid shows predictable fragmentation patterns that can be extrapolated to its N-methylacetamido derivative. researchgate.net
Alkylation (Esterification) followed by Acylation: This two-step process can also be employed.
Esterification: The carboxylic acid group is first converted to an ester, typically a methyl ester, by reaction with an agent like diazomethane or by heating with methanol in the presence of an acid catalyst.
Acylation: The amide N-H may then be acylated, for instance, using an anhydride like acetic anhydride, to further increase volatility. A study on the derivatization of amino acids to N-acetyl methyl esters provides a relevant procedural basis. acs.orgacs.org
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization. GC-MS analysis of the derivatized "this compound" would allow for the separation and quantification of volatile impurities that may not be amenable to HPLC analysis.
Table 3: Common Derivatization Reagents for GC Analysis of this compound
| Derivatization Technique | Reagent(s) | Target Functional Group(s) | Resulting Derivative |
| Silylation | BSTFA, MSTFA | Carboxylic acid, Amide | Trimethylsilyl (TMS) ester and N-silylated amide |
| Esterification | Methanol/Acid catalyst | Carboxylic acid | Methyl ester |
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Yield Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself. researchgate.net The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for accurate quantification. bipm.org
For "this compound," ¹H qNMR is the most commonly used technique. The purity is determined by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a signal from a certified internal standard of known purity and weight.
Procedure for Purity Determination:
Selection of an Internal Standard: An appropriate internal standard must be chosen. It should be stable, non-volatile, have a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the analyte or impurities, and be accurately weighable. Certified reference materials like benzoic acid, dimethyl sulfone, or maleic acid are often used. bipm.orgbwise.krnist.gov
Sample Preparation: A precise amount of "this compound" and the internal standard are accurately weighed into an NMR tube. A suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both compounds are fully soluble is added.
NMR Data Acquisition: The ¹H NMR spectrum is acquired under specific conditions optimized for quantification. This includes a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons, leading to accurate signal integration.
Data Processing and Calculation: The signals for both the analyte and the internal standard are integrated. The purity of "this compound" is then calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS
Where:
I = Integral value of the signal
N = Number of protons corresponding to the signal
MW = Molecular weight
m = Mass
Purity_IS = Purity of the internal standard
Application in Yield Determination:
qNMR can also be used to determine the yield of a reaction without isolating the product. By adding a known amount of an internal standard to the reaction mixture at the end of the reaction, the amount of "this compound" formed can be quantified directly from the ¹H NMR spectrum of the crude product. This provides a rapid and accurate method for optimizing reaction conditions.
The well-defined aromatic and methyl proton signals in the ¹H NMR spectrum of "this compound" make it an excellent candidate for qNMR analysis. The technique is non-destructive and provides a direct measure of purity, making it a valuable tool in both research and quality control settings. nih.gov
Table 4: Potential Proton Signals in this compound for qNMR Analysis
| Proton Signal | Approximate Chemical Shift (ppm) | Multiplicity | Number of Protons | Notes |
| Aromatic protons | 7.5 - 8.2 | m | 4 | Can be used if well-resolved from other aromatic signals. |
| N-methyl protons | ~3.3 | s | 3 | Often a sharp singlet, ideal for quantification. |
| Acetyl protons | ~2.1 | s | 3 | Also a sharp singlet, another good candidate for quantification. |
Future Research Directions and Potential Academic Impact
Exploration of Novel Reaction Pathways and Catalytic Systems
The synthesis of 3-(N-methylacetamido)benzoic acid and its derivatives is a key area for future research, with a focus on developing more efficient, selective, and sustainable methods.
Current Synthetic Approaches and Potential Innovations
The most probable synthetic route to this compound involves the N-acetylation of its precursor, 3-(methylamino)benzoic acid. This reaction is typically straightforward, but there is room for innovation in the choice of acetylating agents and catalysts to improve yield, reduce waste, and simplify purification.
Future research could explore:
Enzymatic Catalysis: The use of enzymes, such as lipases or acyltransferases, could offer a green and highly selective alternative to traditional chemical methods for the N-acetylation step. google.com
Continuous Flow Reactors: Implementing the synthesis in a continuous flow system could enable better control over reaction parameters, leading to higher yields and purity, as well as facilitating scale-up.
Novel Catalytic Systems: Investigating new catalysts for the synthesis of the precursor, 3-(methylamino)benzoic acid, is also crucial. For instance, developing more active and reusable catalysts for the selective reduction of a nitro group in the presence of a carboxylic acid would be highly valuable. chemicalbook.com
| Precursor Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(methylamino)benzoic acid | 51524-84-6 | C8H9NO2 | 151.16 |
This table presents key information for the likely precursor to this compound.
Development of Advanced Derivatization Strategies for Material Science Applications
The bifunctional nature of this compound, possessing both a carboxylic acid and an amide group, makes it an attractive building block for new materials.
Polymer Synthesis and Functional Materials
The carboxylic acid group can be readily converted into esters, acid chlorides, or amides, allowing for its incorporation into polyesters and polyamides. The N-methylacetamido group, while less reactive, can influence the polymer's properties through hydrogen bonding and steric effects.
Future research in this area could focus on:
High-Performance Polymers: Synthesizing and characterizing novel polyamides and polyesters derived from this compound to investigate their thermal stability, mechanical strength, and chemical resistance. Aromatic amides are known components in the synthesis of robust polymers. google.com
Functional Monomers: Modifying the aromatic ring through electrophilic substitution reactions to introduce additional functionalities, such as halogens or nitro groups, could lead to monomers for specialized applications, including flame-retardant materials or energetic polymers.
Self-Assembling Systems: Exploring the potential of derivatives of this compound to form self-assembled monolayers on various substrates, which could have applications in electronics and sensor technology. Studies on other benzoic acid derivatives have shown their potential as inhibitors for atomic layer deposition. sigmaaldrich.com
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Property Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. These tools can be instrumental in accelerating the discovery and optimization of processes related to this compound.
Computational Approaches to Synthesis and Characterization
AI and ML algorithms can be trained on large datasets of chemical reactions and molecular properties to predict the outcomes of new experiments.
Key areas for future research include:
Retrosynthetic Analysis: Employing AI-powered retrosynthesis tools to identify novel and more efficient synthetic routes to this compound and its derivatives. uni.lu
Property Prediction: Using quantitative structure-property relationship (QSPR) models and machine learning to predict the physical, chemical, and biological properties of new derivatives. nih.govbldpharm.com This can help in prioritizing synthetic targets with desired characteristics. For instance, ML models have been developed to predict the pKa of carboxylic acids. sigmaaldrich.comyoutube.com
Reaction Optimization: Utilizing ML algorithms to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize by-product formation. rasayanjournal.co.in
| Predicted Property | Predicted Value | Method |
| XlogP3 | 2.2 | XLogP3 3.0 |
| pKa (strongest acidic) | 4.28 (Predicted) | ChemAxon |
| pKa (strongest basic) | -2.8 (Predicted) | ChemAxon |
This table shows some predicted properties for 3-(methylamino)benzoic acid, the precursor to the target compound. Similar predictions could be generated for this compound using ML models.
Contribution to Fundamental Understanding of Structure-Reactivity Relationships in Aromatic Amides and Carboxylic Acids
A detailed study of this compound can provide valuable insights into the interplay of electronic and steric effects in substituted aromatic systems.
Probing Electronic Effects and Reaction Mechanisms
The N-methylacetamido group is an ortho-, para-directing activating group, while the carboxylic acid group is a meta-directing deactivating group. Their combined influence on the reactivity of the aromatic ring in electrophilic substitution reactions is a subject worthy of in-depth investigation.
Future research could involve:
Kinetic Studies: Measuring the rates of various electrophilic aromatic substitution reactions (e.g., nitration, halogenation) to quantify the activating and directing effects of the N-methylacetamido group in the presence of the deactivating carboxylic acid group.
Hammett Analysis: Applying the Hammett equation to a series of related substituted benzoic acids to determine the electronic influence of the N-methylacetamido group. This would contribute to a better understanding of substituent effects on the acidity of benzoic acids.
Spectroscopic and Computational Studies: Using techniques like NMR, IR, and computational chemistry to probe the ground-state electron distribution and the stability of reaction intermediates, providing a more complete picture of the structure-reactivity relationships.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(N-methylacetamido)benzoic acid, and how can regioselectivity be optimized?
- Methodological Answer : The synthesis typically involves multi-step functionalization of benzoic acid derivatives. For example, iodination at the 2,4,6-positions followed by sequential acetylation and N-methylation can yield the target compound. Regioselectivity is controlled using directing groups (e.g., nitro or acetamido) and optimized via temperature/pH adjustments during electrophilic substitution reactions .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and methyl group integration. Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and carboxylic acid O-H bonds (~2500-3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Use personal protective equipment (PPE), including gloves and goggles, to avoid inhalation or skin contact. Store in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent degradation. Monitor for iodine sublimation in iodinated derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., electrophilic iodination positions). Molecular docking (AutoDock Vina) models interactions with biological targets, such as SARS-CoV-2 proteins, by analyzing binding affinity and hydrogen-bonding patterns .
Q. What pharmacological applications are explored for iodinated derivatives like this compound?
- Methodological Answer : The compound’s triiodinated structure (C12H11I3N2O4) makes it a candidate for X-ray contrast agents. In vitro studies assess renal excretion rates and cytotoxicity, while in vivo models evaluate biodistribution using radioactive iodine tracing .
Q. How do structural modifications (e.g., substituent position, halogenation) impact the compound’s stability under physiological conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation via HPLC. Iodine atoms increase molecular weight but may reduce solubility; methyl groups on the acetamido moiety enhance metabolic stability by resisting hydrolysis .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Variable-temperature NMR can distinguish dynamic effects (e.g., rotameric equilibria) from static structural issues. X-ray crystallography provides definitive conformation analysis, especially for iodine-heavy derivatives .
Q. How does this compound compare to its non-iodinated analogs in drug-likeness studies?
- Methodological Answer : ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling using software like SwissADME predicts logP (lipophilicity) and permeability. Iodinated analogs show higher molecular weight (~500 g/mol) but improved imaging contrast due to radiopacity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
